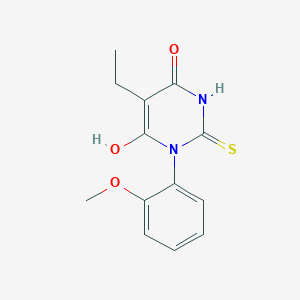

![molecular formula C9H15N3S B1463052 1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine CAS No. 1185539-23-4](/img/structure/B1463052.png)

1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine

Vue d'ensemble

Description

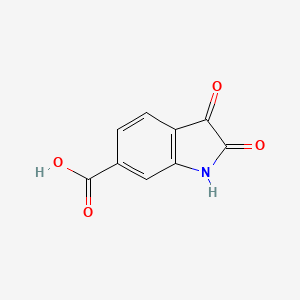

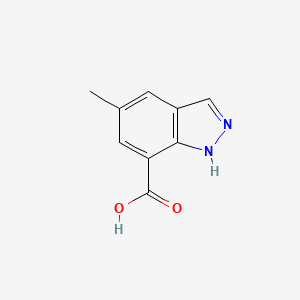

“1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine” is a compound with the molecular formula C9H15N3S . It is one of numerous organic compounds that are part of a comprehensive catalog of life science products .

Synthesis Analysis

The synthesis of “this compound” and its derivatives has been reported in several studies . These compounds have been synthesized through multi-step procedures and their structures were characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered thiazole ring attached to a piperazine ring via an ethyl bridge . The molecule contains a total of 29 bond(s). There are 14 non-H bond(s), 5 multiple bond(s), 2 rotatable bond(s), 5 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 secondary amine(s) (aliphatic), 1 tertiary amine(s) (aliphatic), and 1 Thiazole(s) .

Physical And Chemical Properties Analysis

The compound “this compound” has a molecular weight of 197.3 . It appears as a liquid at room temperature .

Applications De Recherche Scientifique

Anticancer Activity

Research has identified derivatives of 1,3-thiazoles, including those with piperazine substituents, as having significant anticancer activities. These compounds were evaluated against various cancer cell lines as part of the "NCI-60 Human Tumor Cell Lines Screen" program. Compounds with a piperazine substituent showed notable efficacy across a range of cancer types, including lung, kidney, CNS, ovarian, prostate, breast cancer, epithelial cancer, leukemia, and melanoma. One study highlighted compounds with average GI50, TGI, and LC50 values that demonstrate their potential as anticancer agents (Kostyantyn Turov, 2020).

Antimicrobial Activity

Several studies have synthesized compounds containing the 1,3-thiazole nucleus with piperazine derivatives to explore their antimicrobial properties. These compounds have been tested against a variety of microbial strains, showing good to moderate activity. The research suggests potential uses in developing new antimicrobial agents to combat resistant strains. One such study created ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates with varying nuclei, demonstrating antimicrobial, antilipase, and antiurease activities (Serap Başoğlu et al., 2013).

Anti-Inflammatory Activity

Compounds featuring the 1,3-thiazole and piperazine units have been investigated for their anti-inflammatory properties. Novel synthetic approaches have led to the creation of compounds that exhibit significant anti-inflammatory activities, tested both in vitro and in vivo. These findings point to the potential for developing new anti-inflammatory drugs (Aejaz Ahmed et al., 2017).

Antitubercular Activity

The synthesis and screening of compounds combining the thiazole and piperazine motifs have also been directed towards antitubercular applications. Some derivatives have been identified as potent inhibitors against Mycobacterium tuberculosis, showcasing the utility of these compounds in tackling tuberculosis. Notably, certain derivatives exhibited promising inhibition of the Mycobacterium smegmatis GyrB ATPase and DNA gyrase activities, critical enzymes for bacterial replication (K. Reddy et al., 2014).

Safety and Hazards

Orientations Futures

The future directions for “1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine” could involve further exploration of its biological activities and potential applications in drug design and discovery . The development of new analogs of bioactive heterocyclic compounds is a major challenge in synthetic organic and medicinal chemistry .

Mécanisme D'action

Target of Action

It is known that thiazole derivatives have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, leading to a range of biological effects .

Biochemical Pathways

Thiazole derivatives are known to influence a variety of biochemical pathways, leading to their diverse biological activities .

Result of Action

Thiazole derivatives are known to have a range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Analyse Biochimique

Biochemical Properties

1-[1-(1,3-Thiazol-2-yl)ethyl]piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with DNA gyrase B, an enzyme involved in DNA replication . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity. This compound’s interaction with biomolecules can lead to changes in their structure and function, which can have downstream effects on cellular processes.

Cellular Effects

This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain signaling pathways, leading to changes in gene expression . This modulation can result in altered cellular metabolism, affecting the overall function of the cell. The compound’s impact on cellular processes can vary depending on the cell type and the specific conditions under which it is studied.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It exerts its effects by binding to specific biomolecules, such as enzymes and receptors . This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s overall biological activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound can remain stable under certain conditions, but it may degrade over time, leading to changes in its biological activity. Long-term studies in vitro and in vivo have provided insights into the compound’s temporal effects, highlighting the importance of considering these factors in experimental design.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of signaling pathways . At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s metabolism can lead to the formation of active or inactive metabolites, which can have different biological activities. Studying these metabolic pathways is essential for understanding the compound’s overall pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters or binding proteins, affecting its localization and accumulation . These interactions can influence the compound’s efficacy and toxicity, highlighting the importance of studying its transport and distribution in different biological contexts.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.

Propriétés

IUPAC Name |

2-(1-piperazin-1-ylethyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3S/c1-8(9-11-4-7-13-9)12-5-2-10-3-6-12/h4,7-8,10H,2-3,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMEYOPZGSIPUGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=CS1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2-dioxo-6-phenyl-3H,4H-2lambda6-[1,3]thiazolo[2,3-c][1,2,4]thiadiazine-7-carboxylic acid](/img/structure/B1462969.png)

![1-[5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1462972.png)

![8-[3-Bromo-4-(dimethylamino)phenyl]-11,11-dimethyl-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one](/img/structure/B1462978.png)